molecular formula C18H26N4O3 B144751 N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide CAS No. 136199-20-7

N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide

Cat. No. B144751
CAS RN: 136199-20-7
M. Wt: 346.4 g/mol
InChI Key: IVDSWPJNSDHMIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide, also known as Bicyclopyrone, is a novel chemical compound that has been the subject of extensive research in recent years. This compound has shown significant potential in the field of pharmaceuticals due to its unique properties and mechanism of action.

Mechanism of Action

N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamidee works by inhibiting the activity of certain enzymes that are involved in the biosynthesis of essential cellular components. This inhibition leads to the disruption of cellular processes, ultimately leading to cell death. N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamidee has been found to be particularly effective against rapidly dividing cells, such as cancer cells, due to its ability to disrupt the cell cycle.
Biochemical and Physiological Effects:
N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamidee has been found to have a number of biochemical and physiological effects. This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamidee has also been found to inhibit the growth of various bacteria and fungi, making it a potential treatment for infectious diseases. Additionally, N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamidee has been found to have anti-inflammatory properties, which could make it a potential treatment for inflammatory diseases.

Advantages and Limitations for Lab Experiments

N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamidee has a number of advantages for lab experiments. This compound is relatively easy to synthesize and can be produced in large quantities. Additionally, N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamidee has been found to be stable under a wide range of conditions, making it suitable for use in various experimental settings. However, there are also some limitations to the use of N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamidee in lab experiments. This compound is highly reactive and can be toxic in high concentrations, which could limit its use in certain applications.

Future Directions

There are a number of future directions for the research and development of N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamidee. One potential direction is the development of new drugs based on the structure of N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamidee. This compound has shown significant potential as an antitumor, antibacterial, and antifungal agent, and further research could lead to the development of new drugs with improved efficacy and reduced toxicity. Additionally, further research could be conducted to better understand the mechanism of action of N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamidee and its potential applications in the treatment of various diseases.

Synthesis Methods

N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamidee is a complex chemical compound that requires a multi-step synthesis process. The synthesis of this compound involves the reaction of 2,5-dimethylfuran with ethyl acrylate, followed by a Diels-Alder reaction with N-methylmaleimide. The resulting product is then subjected to a series of chemical reactions, including hydrolysis, reduction, and acylation, to yield N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamidee.

Scientific Research Applications

N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamidee has been the subject of extensive scientific research due to its potential application in the field of pharmaceuticals. This compound has been found to have antitumor, antibacterial, and antifungal properties, making it a promising candidate for the development of new drugs. N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamidee has also been found to have anti-inflammatory properties, which could make it a potential treatment for various inflammatory diseases.

properties

CAS RN

136199-20-7

Molecular Formula

C18H26N4O3

Molecular Weight

346.4 g/mol

IUPAC Name

N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide

InChI

InChI=1S/C18H26N4O3/c1-3-7-21-15(19)14(17(24)22(8-4-2)18(21)25)20-16(23)13-10-11-5-6-12(13)9-11/h5-6,11-13H,3-4,7-10,19H2,1-2H3,(H,20,23)

InChI Key

IVDSWPJNSDHMIN-UHFFFAOYSA-N

SMILES

CCCN1C(=C(C(=O)N(C1=O)CCC)NC(=O)C2CC3CC2C=C3)N

Canonical SMILES

CCCN1C(=C(C(=O)N(C1=O)CCC)NC(=O)C2CC3CC2C=C3)N

synonyms

Bicyclo[2.2.1]hept-5-ene-2-carboxamide, N-(6-amino-1,2,3,4-tetrahydro-2,4-dioxo-1,3-dipropyl-5-pyrimidinyl)-

Origin of Product

United States

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